
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2
描述
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is a linear peptide derived from the laminin B1 chain. This peptide is known for its ability to interfere with tumor cell attachment and invasion into the basement membrane, exhibiting anti-angiogenic properties . The compound has a molecular weight of 966.07 g/mol and a molecular formula of C40H63N13O13S .
生化分析
Biochemical Properties
Cdpgyigsr-NH2 plays a significant role in biochemical reactions, particularly in the process of angiogenesis . It interacts with various enzymes, proteins, and other biomolecules, primarily vascular endothelial cells . The nature of these interactions involves the suppression of embryonic angiogenesis and the migration of vascular endothelial cells .
Cellular Effects
The effects of Cdpgyigsr-NH2 on various types of cells and cellular processes are profound. It influences cell function by inhibiting the migration of vascular endothelial cells . This impact on cell signaling pathways, gene expression, and cellular metabolism results in the suppression of angiogenesis and solid tumor growth .
Molecular Mechanism
The mechanism of action of Cdpgyigsr-NH2 is primarily through its active site for cell binding . It exerts its effects at the molecular level by inhibiting the migration of vascular endothelial cells, which leads to the suppression of angiogenesis . This does not affect the in vitro proliferation of endothelial cells or that of tumor cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Cdpgyigsr-NH2 continues to inhibit angiogenesis and solid tumor growth . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Cdpgyigsr-NH2 vary with different dosages in animal models
Metabolic Pathways
Given its role in angiogenesis, it likely interacts with enzymes or cofactors involved in this process .
Transport and Distribution
Given its role in angiogenesis, it likely interacts with transporters or binding proteins involved in this process .
Subcellular Localization
Given its role in angiogenesis, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (aspartic acid) is coupled to the growing chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, glycine, tyrosine, isoleucine, glycine, serine, and arginine).
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification methods ensure high purity and yield .
化学反应分析
Types of Reactions
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and angiogenesis.
Medicine: Explored as a potential therapeutic agent for inhibiting tumor growth and metastasis.
Industry: Utilized in the development of anti-angiogenic drugs and biomaterials
作用机制
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 exerts its effects by binding to specific receptors on the surface of tumor cells and endothelial cells. This binding disrupts the interaction between the cells and the extracellular matrix, inhibiting cell adhesion and invasion. The peptide also interferes with angiogenesis by blocking the formation of new blood vessels, which is essential for tumor growth and metastasis .
相似化合物的比较
Similar Compounds
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OH: Similar structure but with a free carboxyl group at the C-terminus.
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-OMe: Similar structure but with a methyl ester group at the C-terminus.
Uniqueness
H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is unique due to its specific sequence derived from the laminin B1 chain, which imparts its anti-angiogenic properties. The presence of the amide group at the C-terminus enhances its stability and bioactivity compared to other similar peptides .
属性
IUPAC Name |
(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRPQJYLNDRHQD-JDIVNGTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N13O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149318 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110590-61-9 | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does CDPGYIGSR-NH2 interact with cells and affect their behavior?
A1: CDPGYIGSR-NH2 binds to a specific receptor on the surface of cells, primarily the integrin α4β1. [] This interaction mimics the binding of laminin, a crucial component of the extracellular matrix, to cells. This binding event can trigger a cascade of downstream effects, including:
- Inhibition of cell migration: CDPGYIGSR-NH2 potently inhibits the migration of vascular endothelial cells, which are essential for angiogenesis (formation of new blood vessels). [] This anti-migratory effect is believed to be a key mechanism by which CDPGYIGSR-NH2 inhibits tumor growth.
- Promotion of cell adhesion: While CDPGYIGSR-NH2 inhibits migration, it can also promote the attachment and spreading of certain cell types, such as mouse melanoma and human rhabdomyosarcoma cells, to surfaces coated with the peptide. [] This effect highlights the complex and cell-type-specific responses elicited by CDPGYIGSR-NH2.
Q2: What is the structural basis for CDPGYIGSR-NH2's activity?
A2: The YIGSR sequence within CDPGYIGSR-NH2 is crucial for its biological activity. [] Studies using mutated or scrambled versions of this sequence have shown a loss of cell-adhesive activity. [] Additionally, cyclic peptides containing the YIGSR motif, like CDPGYIGSRC, exhibit stronger inhibitory effects on cell adhesion compared to the linear CDPGYIGSR-NH2. [] This suggests that the conformation and presentation of the YIGSR sequence are critical for optimal binding to the integrin α4β1 receptor.
Q3: Are there any known challenges or limitations associated with the use of CDPGYIGSR-NH2?
A4: One potential challenge is the relatively high concentration of CDPGYIGSR-NH2 needed to achieve significant inhibition of cell attachment compared to laminin itself. [] This suggests that while the peptide mimics certain aspects of laminin binding, it may not fully recapitulate the high affinity and efficacy of the natural ligand. Further research is needed to optimize its potency and explore potential modifications that enhance its stability and bioavailability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


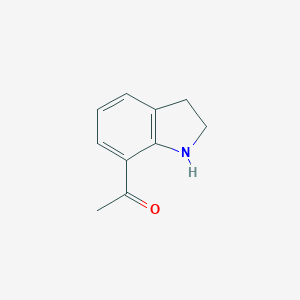
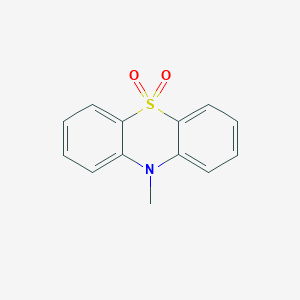
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)

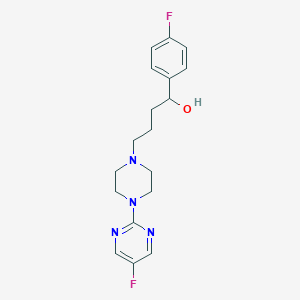
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)



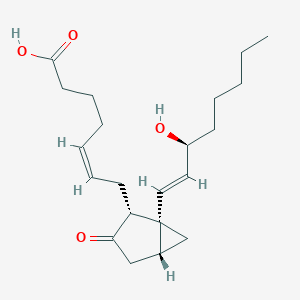
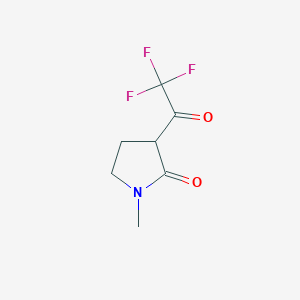
![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)
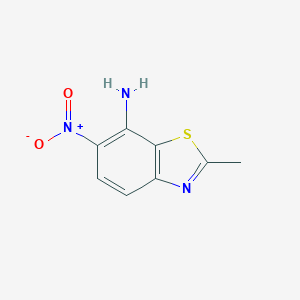
![7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B34019.png)
